N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Description

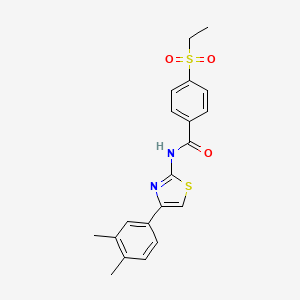

N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic small molecule characterized by a thiazole ring core substituted at the 2-position with a benzamide group and at the 4-position with a 3,4-dimethylphenyl moiety. The benzamide component features an ethylsulfonyl substituent at the para position, contributing to its distinct electronic and steric properties.

Properties

IUPAC Name |

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-4-27(24,25)17-9-7-15(8-10-17)19(23)22-20-21-18(12-26-20)16-6-5-13(2)14(3)11-16/h5-12H,4H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVASMZMUVUVEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide

- Molecular Formula : CHNOS

- Molecular Weight : 400.51 g/mol

- CAS Number : 922697-78-7

This compound features a thiazole ring and two substituted benzene rings, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

-

Anticancer Activity :

- The thiazole moiety has been shown to enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures exhibit significant inhibition of cell proliferation in human cancer cell lines such as Jurkat and A-431, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Research indicates that the presence of hydrophobic groups in the phenyl ring enhances the binding affinity to target proteins involved in apoptosis pathways .

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may possess antibacterial activity. Similar thiazole derivatives have shown effectiveness against bacterial strains comparable to standard antibiotics like norfloxacin .

- The sulfonyl group may contribute to increased polarity and solubility in biological systems, enhancing the compound's bioavailability.

Structure-Activity Relationship (SAR)

The SAR analysis reveals essential insights into how modifications affect biological activity:

| Substituent | Effect on Activity |

|---|---|

| Dimethyl groups on the phenyl ring | Increase cytotoxicity against cancer cells |

| Ethyl sulfonyl group | Enhances solubility and potentially increases antimicrobial properties |

| Thiazole ring | Critical for interaction with biological targets |

The presence of electron-donating groups on the aromatic rings appears to enhance both anticancer and antimicrobial activities by improving interactions with molecular targets .

Case Studies

- Cytotoxicity Assays :

-

Antimicrobial Testing :

- In vitro tests indicated that derivatives containing the thiazole moiety displayed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The results suggested that modifications in the benzene rings significantly influenced their efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Thiazole-Benzamide Scaffold

The thiazole-benzamide scaffold is a common pharmacophore in medicinal chemistry. Key analogs include:

(a) 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) and 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b)

- Structural Differences :

- 7a : Methylsulfonyl group at the 3-position of the benzamide; pyridin-2-yl substituent on the thiazole.

- 7b : Ethylsulfonyl group at the 4-position of the benzamide; pyridin-2-yl substituent on the thiazole.

- Synthesis: Both compounds were synthesized via carbodiimide-mediated coupling of substituted benzoic acids with 2-amino-4-(pyridin-2-yl)thiazole, yielding 33% and similar yields, respectively .

(b) N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216)

- Structural Differences : Piperidin-1-ylsulfonyl substituent on the benzamide; 2,5-dimethylphenyl on the thiazole.

- Activity : Demonstrated potent NF-κB activation and cytokine production enhancement when combined with LPS or MPLA adjuvants .

(c) GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide)

- Structural Differences : Acetamide linker with a 4-fluorophenyl group instead of benzamide; pyridin-2-yl substituent on the thiazole.

- Application : Reported as a kinase inhibitor in tuberculosis research .

- Implications : Replacement of benzamide with acetamide reduces steric bulk, possibly altering binding kinetics.

Substituent-Driven Properties

Table 1: Comparative Analysis of Key Analogs

Electronic and Steric Considerations

- Sulfonyl Groups: Ethylsulfonyl (target) vs. methylsulfonyl (7a) vs. piperidinylsulfonyl (2D216): Ethylsulfonyl provides moderate electron-withdrawing effects and intermediate steric bulk.

- Aromatic Substituents: 3,4-Dimethylphenyl (target) vs. 2,5-Dimethylphenyl (2D216) vs. 3,4-dimethylphenyl (target): Positional isomerism may influence target selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.